molecular formula C20H18Cl4N2O4S B4294760 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]

2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]

Cat. No.: B4294760
M. Wt: 524.2 g/mol
InChI Key: XPULMQPYPWAHFX-UHFFFAOYSA-N
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Description

2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a dioxidotetrahydrothiene core linked to dichlorophenylacetamide groups, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiene Core: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiene core. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

    Attachment of Dichlorophenylacetamide Groups: The next step involves the reaction of the dioxidotetrahydrothiene core with 2,4-dichlorophenylacetamide. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiene core back to tetrahydrothiophene.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products

    Sulfone Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] is studied for its potential bioactivity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Studies focus on its efficacy and mechanism of action in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] exerts its effects involves its interaction with specific molecular targets. The dioxidotetrahydrothiene core can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenylacetamide groups may enhance the compound’s binding affinity to these targets, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]
  • 2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,5-dichlorophenyl)acetamide]

Uniqueness

Compared to similar compounds, 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide] stands out due to its specific substitution pattern on the phenyl rings. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4N2O4S/c21-13-1-3-17(15(23)7-13)25-19(27)5-11-9-31(29,30)10-12(11)6-20(28)26-18-4-2-14(22)8-16(18)24/h1-4,7-8,11-12H,5-6,9-10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULMQPYPWAHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
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2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
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2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
Reactant of Route 4
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
Reactant of Route 5
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]
Reactant of Route 6
Reactant of Route 6
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]

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